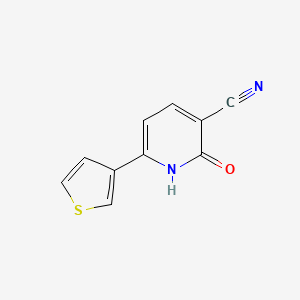
1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated pyrazole is alkylated with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may modulate the activity of these targets, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylphenyl)methanamine
- 1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)ethanamine
Uniqueness
1-(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)-N-(4-methylbenzyl)methanamine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 4-methylbenzyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C14H18ClN3 |
|---|---|
Peso molecular |
263.76 g/mol |
Nombre IUPAC |
N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C14H18ClN3/c1-10-4-6-12(7-5-10)8-16-9-13-11(2)17-18(3)14(13)15/h4-7,16H,8-9H2,1-3H3 |
Clave InChI |
QBMVTVUDJYMRLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNCC2=C(N(N=C2C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-N-[4-(6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B14916286.png)
![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide](/img/structure/B14916300.png)


![4-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14916315.png)



![N-(3-hydroxyphenyl)-2-{4-[(3-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14916343.png)
![[Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid](/img/structure/B14916347.png)




